REACTION_CXSMILES
|
[H-].[Na+].O1CCCC1.[CH2:8]([C:10]([CH3:17])([CH2:15][CH3:16])[C:11]([O:13]C)=O)[CH3:9].[H-].[C:19](#[N:21])[CH3:20]>C(O)C>[CH2:15]([C:10]([CH3:17])([CH2:8][CH3:9])[C:11]([CH2:20][C:19]#[N:21])=[O:13])[CH3:16] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OC)(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 96 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated gently to 60°-65°
|
Type
|
TEMPERATURE
|
Details
|
to reflux gently at that temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to ice bath temperature, and 2 ml
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under vacuum to dryness
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with hexane
|
Type
|
CUSTOM
|
Details
|
to remove the mineral oil, and it
|
Type
|
EXTRACTION
|
Details
|
was extracted with two 1 liter portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 122 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(C(=O)CC#N)(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |